molecular formula C15H10N2O3 B13714455 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B13714455
M. Wt: 266.25 g/mol
InChI Key: OFYSBIJOZUVAJU-UHFFFAOYSA-N
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Description

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-oxo-3-phenyl-1H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-14-13(9-4-2-1-3-5-9)16-12-8-10(15(19)20)6-7-11(12)17-14/h1-8H,(H,17,18)(H,19,20)

InChI Key

OFYSBIJOZUVAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation. One common method involves the reaction of o-phenylenediamine with benzil in the presence of acetic acid, followed by oxidation with potassium permanganate . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid largely depends on its interaction with biological targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound has the molecular formula C15H10N2O3C_{15}H_{10}N_{2}O_{3} and a molecular weight of 266.26 g/mol. It belongs to the quinoxaline family, which is known for various pharmacological activities.

Research indicates that 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid acts as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. Inhibition of NAMPT can lead to reduced cellular NAD+ levels, impacting cellular metabolism and survival pathways, particularly in cancer cells .

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The inhibition of NAMPT has been linked to decreased tumor growth and enhanced sensitivity to chemotherapeutic agents. For instance, in vitro assays showed that treatment with 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid led to significant reductions in cell viability in breast and colon cancer cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound also displays anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid may possess antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Case Studies and Research Findings

StudyFindings
Inhibition of NAMPT Significant reduction in NAD+ levels leading to apoptosis in cancer cells .
Anti-inflammatory Effects Decreased levels of TNF-alpha and IL-6 in treated animal models .
Antimicrobial Properties Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .

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